



## **Application Notes and Protocols: A-83-01 for Directed Differentiation**

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Compound of Interest		
Compound Name:	A-83-01	
Cat. No.:	B1684685	Get Quote

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### Introduction

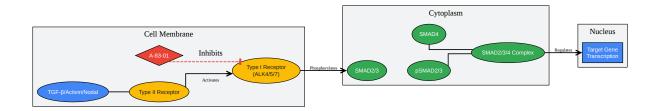
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factorbeta (TGF-β) type I receptor activin-like kinase 5 (ALK5), as well as ALK4 and ALK7.[1][2][3] By inhibiting these receptors, **A-83-01** effectively blocks the canonical TGF-β/SMAD signaling pathway, specifically preventing the phosphorylation of Smad2 and Smad3.[1][3][4] This targeted inhibition makes A-83-01 a valuable tool in stem cell research, particularly for controlling cell fate during directed differentiation of pluripotent stem cells (PSCs). These application notes provide a comprehensive guide for the use of A-83-01 in directing PSCs towards specific lineages.

### **Mechanism of Action**

The TGF- $\beta$  signaling pathway is a critical regulator of embryonic development and cell fate decisions. Ligands such as TGF-β, Activin, and Nodal bind to type II receptors, which then recruit and phosphorylate type I receptors (ALK4, ALK5, ALK7). The activated type I receptors subsequently phosphorylate receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3. Phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4, and this complex translocates to the nucleus to regulate the transcription of target genes. A-83-01 selectively binds to the ATP-binding site of the ALK4/5/7 kinase domain, preventing the phosphorylation of SMAD2/3 and thereby inhibiting the downstream signaling



cascade.[1][4] This inhibition can be leveraged to suppress the differentiation towards mesendodermal fates and promote the specification of ectodermal lineages.[2]



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Caption: A-83-01 inhibits the TGF- $\beta$  signaling pathway.

### **Data Presentation**

A-83-01 Properties and Efficacy

Property	Value	Reference
Molecular Name	3-(6-Methyl-2-pyridinyl)-N- phenyl-4-(4-quinolinyl)-1H- pyrazole-1-carbothioamide	[1]
Molecular Formula	C25H19N5S	[1]
Molecular Weight	421.52 g/mol	[1][3]
CAS Number	909910-43-6	[1]
Purity	>98% (HPLC)	[1]
IC <sub>50</sub> for ALK4	45 nM	[2][3]
IC <sub>50</sub> for ALK5	12 nM	[2][3]
IC50 for ALK7	7.5 nM	[2][3]





**Recommended Working Concentrations for Directed** 

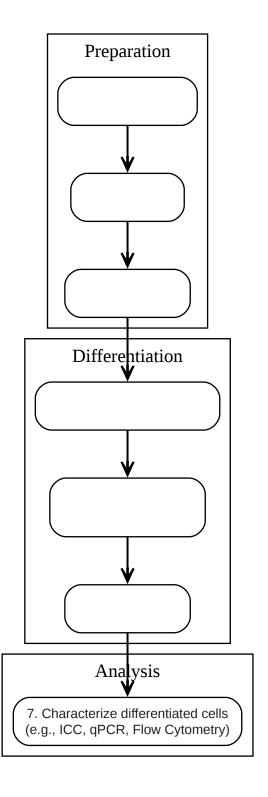
Differentiation

Application	Cell Type	A-83-01 Concentration	Treatment Duration	Reference
Neural Induction (Ectoderm)	hPSCs	0.1 - 1 μΜ	Days 1-5	
Cardiomyocyte Differentiation (Mesoderm)	Mouse Nkx2.5+ Cardiomyoblasts	1 μΜ	8 days	[5]
Organ-specific Mesenchyme (Mesoderm)	hPSCs	0.5 μΜ	Days 1-4	[6]
Inhibition of Mesendoderm	hPSCs	0.5 - 1 μΜ	Varies by protocol	[2]
Expansion of Hematopoietic Stem and Progenitor Cells	Murine HSPCs	1 μΜ	2 weeks	[4]

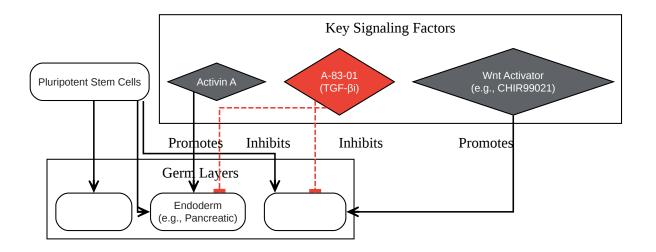
# Experimental Protocols Preparation of A-83-01 Stock Solution

- A-83-01 is typically supplied as a lyophilized powder.[1]
- To prepare a 10 mM stock solution, reconstitute 5 mg of A-83-01 powder in 1.18 ml of dimethyl sulfoxide (DMSO).[3]
- Ensure the compound is completely dissolved by gentle vortexing or brief warming at 37°C. [1]
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 2-6 months.[3]









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